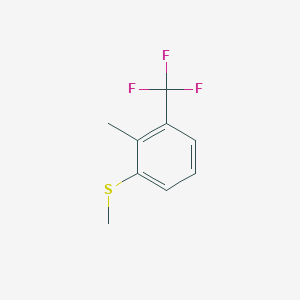
Methyl(2-methyl-3-(trifluoromethyl)phenyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(2-methyl-3-(trifluoromethyl)phenyl)sulfane: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further substituted with a methyl group and a sulfane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of a suitable precursor, such as a phenyl sulfane derivative, using reagents like trifluoromethyl iodide or trifluoromethyl sulfone under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The process may include steps like purification through distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Methyl(2-methyl-3-(trifluoromethyl)phenyl)sulfane can undergo various chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) may be employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl(2-methyl-3-(trifluoromethyl)phenyl)sulfane has several applications in scientific research:
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Mecanismo De Acción
The mechanism by which Methyl(2-methyl-3-(trifluoromethyl)phenyl)sulfane exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, as it can modulate the activity of enzymes and receptors .
Comparación Con Compuestos Similares
- Trifluoromethyl phenyl sulfone
- 2-Methyl-3-(trifluoromethyl)aniline
- (2-methyl-3-(trifluoromethyl)phenyl)(propyl)sulfane
Uniqueness: Methyl(2-methyl-3-(trifluoromethyl)phenyl)sulfane stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. The presence of both a methyl and a trifluoromethyl group on the phenyl ring, along with the sulfane group, makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C9H9F3S |
|---|---|
Peso molecular |
206.23 g/mol |
Nombre IUPAC |
2-methyl-1-methylsulfanyl-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H9F3S/c1-6-7(9(10,11)12)4-3-5-8(6)13-2/h3-5H,1-2H3 |
Clave InChI |
OHQQNTRZBKNMCQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1SC)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















